Cas no 124512-46-5 (D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)-)

D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)- structure
124512-46-5 structure
Productnaam:D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)-
CAS-nummer:124512-46-5
MF:C25H43NO10
MW:517.609628915787
CID:189624
PubChem ID:46173853

D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)- Chemische en fysische eigenschappen

Naam en identificatie

    • D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)-
    • (2S)-N-[(4S,4aS,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxa
    • D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(
    • D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[hydroxy(tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl)acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,[2R-[2a,2[S*(S*)],5b,6b]]-
    • Mycalamide B
    • Pyrano[3,2-d]-1,3-dioxin,D-glycero-L-gulo-nonitol deriv.
    • (2S)-2-Hydroxy-N-{(4S,4aS,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-4-yl}-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide (non-preferred name)
    • CHEBI:80858
    • 124512-46-5
    • DTXSID50673001
    • C17009
    • Inchi: InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17?,18+,19+,20-,21-,23+,25-/m1/s1
    • InChI-sleutel: AAABMNXUOFPYQK-WMBKCNCTSA-N
    • LACHT: CO[C@@H](CC1O[C@@H]2[C@@H](NC([C@H]([C@]3(CC(=C)[C@@H](C)[C@@H](C)O3)OC)O)=O)OCO[C@@H]2[C@@H](OC)C1(C)C)CO

Berekende eigenschappen

  • Exacte massa: 517.289
  • Monoisotopische massa: 517.289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 9
  • Complexiteit: 778
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 134A^2
  • XLogP3: 0.4

D-glycero-L-gulo-Nonitol,4,8-anhydro-3,5-dideoxy-9-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-2,6-di-O-methyl-7,9-O-methylene-,(9S)- Gerelateerde literatuur

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